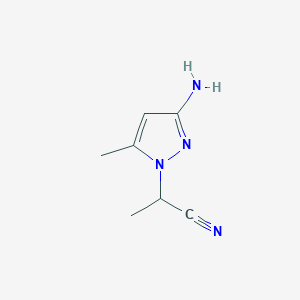![molecular formula C12H17N3O2 B13201436 2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide](/img/structure/B13201436.png)
2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of an amino group, a benzyl group, and a carbamoyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide typically involves the reaction of benzylamine with methyl isocyanate, followed by the addition of glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Benzylamine Reaction: Benzylamine reacts with methyl isocyanate to form N-benzyl-N-methylcarbamate.
Addition of Glycine: The N-benzyl-N-methylcarbamate is then reacted with glycine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its carbamate moiety.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-{[phenyl(methyl)carbamoyl]methyl}acetamide
- 2-Amino-N-{[ethyl(methyl)carbamoyl]methyl}acetamide
- 2-Amino-N-{[benzyl(ethyl)carbamoyl]methyl}acetamide
Uniqueness
2-Amino-N-{[benzyl(methyl)carbamoyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group, in particular, may enhance its interaction with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-amino-N-[2-[benzyl(methyl)amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C12H17N3O2/c1-15(9-10-5-3-2-4-6-10)12(17)8-14-11(16)7-13/h2-6H,7-9,13H2,1H3,(H,14,16) |
InChI Key |
JSRSIYBRWVTORZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate](/img/structure/B13201371.png)
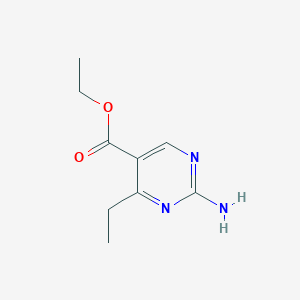
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13201397.png)
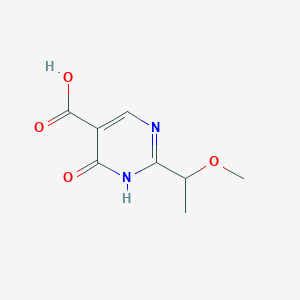
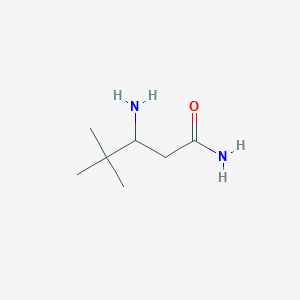
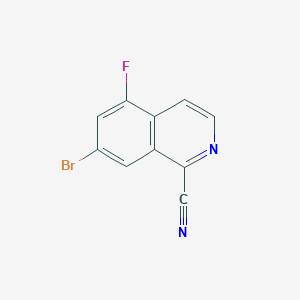
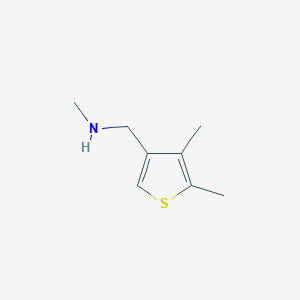
amine](/img/structure/B13201426.png)
![Tert-butyl 2-hydroxy-2-(trifluoromethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13201439.png)
![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)

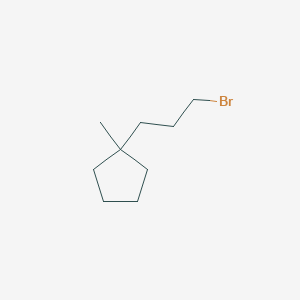
![2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
